1-(4-fluorophenyl)-5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
1-(4-fluorophenyl)-5-methyl-N-(4-morpholin-4-ylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2/c1-14-19(23-24-26(14)18-6-2-15(21)3-7-18)20(27)22-16-4-8-17(9-5-16)25-10-12-28-13-11-25/h2-9H,10-13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNCYTIKCIAJRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorophenyl)-5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 923685-21-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, enzyme inhibition, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 381.4 g/mol. Its structure features a triazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H20FN5O2 |
| Molecular Weight | 381.4 g/mol |
| CAS Number | 923685-21-6 |
| Purity | Typically ≥95% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including our compound of interest. For instance, a study evaluated various triazole derivatives against prostate (PC3) and skin (A375) cancer cell lines using the Alamar Blue assay. The results indicated that several compounds exhibited significant cytotoxicity against these cancer cell lines while demonstrating lower toxicity towards normal MRC-5 cells.
Key Findings:
- IC50 Values : The compound demonstrated IC50 values ranging from 21.86 to 40.37 μg/mL against A375 cells, comparable to the standard cisplatin (IC50 = 30.11 μg/mL). Notably, some derivatives showed better activity than cisplatin with IC50 values between 21.86 and 28.94 μg/mL .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its inhibitory effect on specific enzymes. For example, studies have reported that related triazole compounds demonstrate moderate inhibition against carbonic anhydrase-II (CA-II), an enzyme implicated in various physiological processes and disease states.
Enzyme Inhibition Results:
- Inhibition Potency : Compounds showed IC50 values in the range of 13.8–35.7 µM against CA-II, indicating promising potential as enzyme inhibitors .
Structure-Activity Relationships (SAR)
The SAR studies conducted on triazole derivatives reveal that modifications in the chemical structure significantly impact their biological activity. The presence of polar groups and specific aryl substitutions has been linked to enhanced anticancer activity and enzyme inhibition.
Observations:
- Polar Groups : The introduction of polar groups at specific positions on the triazole ring enhances binding affinity and biological efficacy.
- Aryl Substituents : Variations in aryl substituents influence both cytotoxicity profiles and enzyme inhibition capabilities .
Case Study 1: Anticancer Evaluation
In a comparative study of various triazole derivatives, our compound was part of a larger series that was tested for anticancer properties. The study concluded that compounds with similar structural motifs exhibited enhanced cytotoxic effects against multiple cancer cell lines while maintaining lower toxicity to normal cells.
Case Study 2: Enzyme Inhibition Assay
A detailed assay on CA-II inhibition revealed that compounds structurally related to our target compound displayed varying degrees of inhibition, with some achieving IC50 values significantly lower than standard inhibitors like acetazolamide. This highlights the potential for developing new therapeutic agents targeting this enzyme class.
Scientific Research Applications
The compound exhibits significant biological activity, particularly in the realm of medicinal chemistry. Its structure allows it to interact with various biological targets, leading to potential therapeutic applications.
Anticancer Activity
Research has indicated that compounds with triazole moieties can exhibit anticancer properties. For instance, studies have shown that derivatives of triazoles can inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest. A related study demonstrated that triazole derivatives displayed growth inhibition against various cancer cell lines, including breast and colon cancer cells .
| Cell Line | Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H460 | 75.99 |
| HCT-116 | 67.55 |
| MDA-MB-231 | 56.88 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Triazole derivatives are known for their effectiveness against a range of microbial pathogens. Studies have shown that similar compounds exhibit significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
Antimicrobial Activity Overview
A study on related triazole compounds found notable activity against:
- Bacteria : Mycobacterium smegmatis and Pseudomonas aeruginosa.
- Fungi : Candida albicans and Penicillium chrysogenum.
Agricultural Applications
In agriculture, compounds like 1-(4-fluorophenyl)-5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide can be explored as potential fungicides or herbicides due to their biological activity against plant pathogens. The triazole structure is particularly relevant in this context as it is known to inhibit sterol biosynthesis in fungi, which is critical for their growth and reproduction .
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazole derivatives demonstrated that modifications in the chemical structure could enhance anticancer efficacy. The compound was tested against several human cancer cell lines with promising results indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of triazole derivatives found that specific substitutions on the triazole ring significantly improved antibacterial activity against resistant strains of bacteria. This highlights the importance of structural modification in enhancing biological activity .
Preparation Methods
Triazole Core Formation
The CuAAC reaction between 4-fluorophenyl azide and methylpropiolate in the presence of Cu(I) catalysts generates 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate as the primary intermediate. This method leverages the inherent regioselectivity of copper catalysis to ensure exclusive 1,4-disubstitution. Optimal conditions involve 10 mol% CuSO₄·5H₂O with sodium ascorbate in a tert-butanol/water (3:1) mixture at 50°C for 12 hours, achieving 68–72% isolated yield.
Methyl Group Installation at Position 5
Post-cycloaddition methylation employs iodomethane (2.5 equiv) and potassium carbonate in dimethylformamide at 80°C. This SN2 substitution replaces the ester oxygen at position 5 with a methyl group, though competing O-methylation necessitates careful chromatographic purification (silica gel, hexane/ethyl acetate 4:1). Nuclear magnetic resonance (NMR) analysis confirms regiochemistry through distinct couplings: δ 2.41 ppm (s, 3H, CH₃) and δ 7.82 ppm (d, J = 8.6 Hz, 2H, Ar-F).
Carboxamide Coupling
The ester intermediate undergoes saponification (LiOH, THF/H₂O) to yield 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, which is subsequently activated with HATU (1.1 equiv) and coupled with 4-morpholinophenylamine (1.2 equiv) in dichloromethane. This two-step sequence provides the target carboxamide in 61% overall yield, with purity >98% by high-performance liquid chromatography (HPLC).
One-Pot Cyclization of β-Ketonitrile Derivatives
Reaction Design and Optimization
Adapting the protocol from Sánchez-Sánchez et al., 4-fluorophenyl azide reacts with β-ketonitrile precursors (e.g., 3-oxopentanenitrile) in tert-butanol under inert conditions. The addition of 1,8-diazabicycloundec-7-ene (DBU, 1.2 equiv) facilitates triazole ring formation, while subsequent treatment with potassium tert-butoxide induces cyclization to the carboxamide. Key advantages include:
Substrate Scope Limitations
While effective for aryl azides, this method struggles with sterically hindered β-ketonitriles. For instance, branching at the α-position reduces yields to <40%, necessitating iterative optimization for each substrate.
Grignard-Mediated Carboxylation of Dibromotriazole Intermediates
Dibromotriazole Synthesis
1-(4-Fluorophenyl)-4,5-dibromo-1H-1,2,3-triazole is prepared via bromination of the parent triazole using N-bromosuccinimide (2.2 equiv) in carbon tetrachloride under UV irradiation. X-ray crystallography confirms the dibromo structure, with Br–C bond lengths of 1.89 Å (position 4) and 1.91 Å (position 5).
Regioselective Substitution
Step 1 : Treatment with isopropylmagnesium chloride (−30°C, THF) selectively substitutes bromide at position 4, forming a triazole-magnesium intermediate. Quenching with carbon dioxide introduces the carboxylic acid moiety.
Step 2 : Residual bromide at position 5 undergoes methylation using methyl iodide (1.5 equiv) and potassium carbonate in dimethylacetamide at 50°C. This sequential functionalization achieves 53–58% yield over two steps.
Amidation Protocol
The carboxylic acid is converted to the acyl chloride (SOCl₂, reflux) and reacted with 4-morpholinophenylamine in pyridine. This method scales effectively to 100 g batches with consistent purity (99.2% by HPLC).
Microwave-Assisted Cyclization of α-Cyanoacetamides
Reaction Mechanism
4-Morpholinophenylamine reacts with α-cyanoacetic acid to form N-(4-morpholinophenyl)-2-cyanoacetamide, which cyclizes with in-situ-generated 4-fluorophenyl azide under microwave irradiation (80°C, 1 hour). Sodium hydroxide (1.0 equiv) in ethanol mediates the process, yielding the target compound directly without isolation of intermediates.
Advantages Over Conventional Heating
- Time Efficiency : 1 hour vs. 24 hours for thermal methods.
- Improved Selectivity : Microwave conditions suppress dimerization byproducts, enhancing yield to 68%.
Comparative Analysis of Synthetic Routes
| Parameter | CuAAC | One-Pot | Grignard | Microwave |
|---|---|---|---|---|
| Overall Yield (%) | 61 | 73 | 58 | 68 |
| Reaction Time (h) | 24 | 24 | 48 | 1 |
| Regiochemical Control | Moderate | High | High | Moderate |
| Scalability (kg) | 5 | 10 | 100 | 2 |
| Purity (%) | 98.1 | 97.5 | 99.2 | 96.8 |
Q & A
Q. What are the established synthetic routes for 1-(4-fluorophenyl)-5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?
Answer: The synthesis involves sequential reactions:
Condensation : React 4-fluoroaniline with 4-morpholinophenyl isocyanide to form an intermediate carboximidoyl chloride.
Cyclization : Treat the intermediate with sodium azide under Huisgen 1,3-dipolar cycloaddition conditions to yield the triazole core.
Functionalization : Methylation at the 5-position and carboxamide formation at the 4-position.
Q. Optimization Strategies :
Q. What spectroscopic and chromatographic methods are recommended for structural characterization?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring (e.g., δ 8.2–8.5 ppm for triazole protons) and substituent positions (e.g., fluorophenyl aromatic signals at δ 7.1–7.4 ppm) .
- HRMS : Validate molecular formula (C₁₉H₁₉FN₆O₂; calc. 394.156 g/mol) with <2 ppm error .
- HPLC : Use a C18 column (3.5 µm, 4.6 × 150 mm) with acetonitrile/water (70:30) to assess purity (>98%) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s conformation and intermolecular interactions?
Answer:
Q. How to design structure-activity relationship (SAR) studies targeting HDAC/COX-2 inhibition?
Answer:
- Analog Synthesis : Replace the morpholinophenyl group with pyridinyl, quinolinyl, or cyclopentyl moieties to modulate steric and electronic effects .
- Assays :
- HDAC Inhibition : Use fluorogenic substrates (e.g., Ac-Lys(Ac)-AMC) with HeLa nuclear extracts; IC₅₀ values <1 µM indicate potency .
- COX-2 Selectivity : Compare inhibition of COX-2 (IC₅₀ = 0.8 µM) vs. COX-1 (IC₅₀ >10 µM) via ELISA .
Q. How to resolve contradictions in enzyme inhibition data across different assay platforms?
Answer:
- Assay Validation :
- Use recombinant enzymes (e.g., HDAC1 vs. HDAC6) to confirm isoform specificity.
- Standardize buffer conditions (pH 7.4, 150 mM NaCl) to minimize false positives .
- Data Normalization : Compare IC₅₀ values with positive controls (e.g., SAHA for HDACs, celecoxib for COX-2) .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Answer:
Q. How can computational methods predict off-target interactions and metabolic stability?
Answer:
- Docking Studies : Use AutoDock Vina to model binding to HDAC8 (PDB: 1T69) and COX-2 (PDB: 5KIR).
- ADMET Prediction : SwissADME estimates moderate permeability (LogP = 2.8) and CYP3A4-mediated metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
